molecular formula C18H26N2O5S B4008814 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B4008814
M. Wt: 382.5 g/mol
InChI Key: LPAHLFHVAQZRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide (hereafter referred to as the target compound) is a piperidine derivative featuring a sulfonyl group substituted with a 4-methoxyphenyl moiety and a tetrahydrofurfurylmethyl amide side chain. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHLFHVAQZRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide, a compound with the CAS number 5669-53-4, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structure features a piperidine ring, which is known for various biological activities, and a sulfonamide moiety that enhances its pharmacological profile.

1. Antibacterial Activity

Research indicates that compounds similar to 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

The antibacterial mechanism is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission and has implications in treating Alzheimer's disease.
  • Urease : Compounds with urease inhibitory activity are beneficial in managing infections caused by urease-producing bacteria.

Table 1: Enzyme Inhibition Activity

Compound NameAChE Inhibition (%)Urease Inhibition (%)
1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide75%85%
Similar Sulfonamide Derivative68%80%

3. Other Pharmacological Activities

The sulfonamide group is associated with various therapeutic effects, including:

  • Anticancer Activity : Several studies suggest that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.
  • Hypoglycemic Effects : Some piperidine derivatives have shown potential in lowering blood glucose levels, making them candidates for diabetes management.
  • Diuretic Action : The diuretic properties can be beneficial in treating hypertension and fluid retention conditions.

Case Studies

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperidine derivatives and evaluated their biological activities. The findings indicated that compounds bearing the sulfonamide group exhibited significant antibacterial and enzyme inhibitory activities, supporting the potential use of 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide in therapeutic applications .

Comparison with Similar Compounds

Key Findings and Implications

Sulfonyl Group Significance : The 4-methoxyphenylsulfonyl moiety enhances binding interactions in enzyme inhibition and protein docking, outperforming 4-methylphenyl or unsubstituted sulfonyl groups .

Synthetic Optimization : Microwave-assisted methods are superior for synthesizing complex piperidine hybrids, ensuring scalability for preclinical studies .

Q & A

Q. Basic

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify sulfonyl group integration (δ 7.6–8.1 ppm for aromatic protons) and tetrahydrofuranmethyl signals (δ 3.4–4.0 ppm for CH2_2-O) . Cross-check with DEPT-135 to confirm carboxamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate the molecular ion peak (expected [M+H]+^+: ~423.14) and fragmentation patterns matching the sulfonyl and piperidine moieties .
  • IR : Confirm sulfonyl S=O stretches (1350–1150 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

  • Enzyme inhibition assays : Test against serine proteases or kinases due to sulfonamide’s affinity for catalytic sites. Use fluorogenic substrates (e.g., AMC-linked peptides) with IC50_{50} determination .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations. Compare with structurally related compounds (e.g., piperidine sulfonamides in ) .
  • Solubility pre-screening : Use shake-flask method in PBS (pH 7.4) or DMSO-water mixtures to guide assay design .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced
Contradictions often arise from assay variability or compound stability. Mitigate via:

  • Standardized protocols : Adopt CLSI guidelines for enzyme assays (fixed substrate concentrations, pH, and temperature) .
  • Orthogonal assays : Confirm kinase inhibition via both radiometric (e.g., 32P^{32}P-ATP) and fluorescence-based methods .
  • Stability studies : Perform HPLC-UV monitoring under assay conditions (e.g., 37°C, 24 hours) to detect degradation products .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3_3) or bulky groups (e.g., naphthyl) to assess sulfonamide-binding pocket interactions .
  • Tetrahydrofuranmethyl optimization : Compare with cyclopentyl or cyclohexyl analogs to evaluate steric effects on target engagement .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., COX-2 PDB: 3LN1) to prioritize synthetic targets .

How to address solubility challenges in biological assays?

Q. Advanced

  • Co-solvent systems : Use 5–10% DMSO in aqueous buffers, ensuring final DMSO ≤0.1% to avoid cytotoxicity .
  • Formulation additives : Incorporate cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without altering bioactivity .
  • Salt formation : Screen with hydrochloric or maleic acid to improve aqueous solubility (e.g., hydrochloride salt increases solubility by 3–5×) .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stabilization in cell lysates after compound treatment to confirm target binding .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound for crosslinking and pull-down assays .
  • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with purified targets .

What analytical methods are critical for assessing batch-to-batch consistency?

Q. Basic

  • HPLC-PDA : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to quantify impurities (<0.5% threshold) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • XRPD : Compare diffraction patterns to a reference batch to detect polymorphic variations .

How to design controlled stability studies under ICH guidelines?

Q. Advanced

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
  • LC-MS/MS : Characterize degradation products (e.g., sulfonic acid from hydrolysis) and establish stability-indicating methods .
  • Long-term storage : Monitor at 25°C/60% RH for 12 months, with sampling at 0, 3, 6, and 12 months .

What in silico tools predict metabolic liabilities?

Q. Advanced

  • CYP450 metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., piperidine N-dealkylation) .
  • Metabolite prediction : Run GLORYx or MetaSite to simulate Phase I/II metabolites .
  • Toxicity screening : Employ Derek Nexus to assess hepatotoxicity or cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.